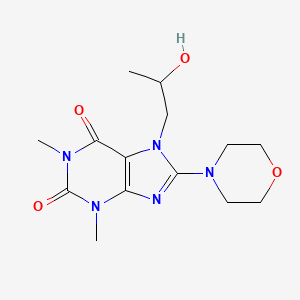
7-(2-hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the xanthine class of molecules. Xanthines are known for their stimulant and bronchodilator properties, making them useful in various medical applications. This compound, in particular, has been studied for its potential therapeutic effects and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the base xanthine structure. One common method is the alkylation of theophylline with 2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The morpholin-4-yl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The xanthine core can be oxidized to form uric acid derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced xanthine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride are often used.
Substitution: : Nucleophiles like morpholine are introduced under basic conditions.
Major Products Formed
Oxidation: : Uric acid derivatives.
Reduction: : Reduced xanthine derivatives.
Substitution: : Morpholine-substituted xanthine derivatives.
科学的研究の応用
This compound has been explored in various scientific research fields:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: : Evaluated for its bronchodilator and stimulant properties, making it useful in treating respiratory conditions like asthma.
Industry: : Used in the development of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily through its interaction with adenosine receptors. By inhibiting adenosine receptors, it prevents the action of adenosine, which is a natural depressant of the central nervous system. This leads to increased alertness and bronchodilation. The molecular targets include adenosine A1 and A2 receptors, and the pathways involved are related to the regulation of neurotransmitter release and smooth muscle relaxation.
類似化合物との比較
This compound is similar to other xanthine derivatives such as theophylline and caffeine. it has unique structural features, such as the 2-hydroxypropyl and morpholin-4-yl groups, which contribute to its distinct pharmacological properties. Other similar compounds include:
Theophylline: : Used as a bronchodilator and in the treatment of respiratory diseases.
Caffeine: : Commonly used as a stimulant in beverages.
Aminophylline: : A combination of theophylline and ethylenediamine, used in the treatment of asthma and other respiratory conditions.
特性
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-9(20)8-19-10-11(16(2)14(22)17(3)12(10)21)15-13(19)18-4-6-23-7-5-18/h9,20H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJLNRLEHQINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














